2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a sulfonylation reaction, where the thiazole derivative is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the acylation of the thiazole derivative with 2,4-dimethylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted thiazole derivatives.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenyl)-N-(5-(phenylsulfonyl)thiazol-2-yl)acetamide: Lacks the nitro group, which may affect its biological activity.
2-(2,4-dimethylphenyl)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)acetamide: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity.
Uniqueness
2-(2,4-dimethylphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is unique due to the presence of both the nitrophenyl and dimethylphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-12-3-4-14(13(2)9-12)10-17(23)21-19-20-11-18(28-19)29(26,27)16-7-5-15(6-8-16)22(24)25/h3-9,11H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPHFADKBAPQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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